N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
CAS No.: 941905-94-8
Cat. No.: VC4145274
Molecular Formula: C21H19FN6OS
Molecular Weight: 422.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941905-94-8 |
|---|---|
| Molecular Formula | C21H19FN6OS |
| Molecular Weight | 422.48 |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H19FN6OS/c1-14-2-4-16(5-3-14)11-28-20-19(26-27-28)21(25-13-24-20)30-12-18(29)23-10-15-6-8-17(22)9-7-15/h2-9,13H,10-12H2,1H3,(H,23,29) |
| Standard InChI Key | OYXFVWZAZMRVSU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolopyrimidine scaffold fused with a pyrimidine ring, substituted at the 3-position by a 4-methylbenzyl group and at the 7-position by a thioacetamide chain linked to a 4-fluorobenzyl moiety . Key structural elements include:
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Triazolopyrimidine core: Provides rigidity and π-π stacking potential for target binding.
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4-Methylbenzyl group: Enhances lipophilicity and modulates steric interactions.
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Thioacetamide linker: Introduces sulfur-based hydrogen bonding and redox activity.
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4-Fluorobenzyl substituent: Improves metabolic stability and membrane permeability .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉FN₆OS | |
| Molecular Weight | 422.48 g/mol | |
| CAS Number | 941905-94-8 | |
| IUPAC Name | N-[(4-Fluorophenyl)methyl]-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
| SMILES | CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)N=N2 |
The compound’s solubility remains uncharacterized, but its logP value (estimated at 3.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions, as outlined in source:
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Triazolopyrimidine Core Formation: Cyclocondensation of 3-amino-1,2,4-triazole with a substituted pyrimidine precursor under acidic conditions.
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Benzylation: Introduction of 4-methylbenzyl via nucleophilic substitution using 4-methylbenzyl chloride in the presence of K₂CO₃.
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Thioacetamide Coupling: Reaction of the thiolated intermediate with chloroacetamide derivatives under basic conditions (e.g., triethylamine) .
Industrial-Scale Considerations
Optimizations for large-scale production include:
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Continuous Flow Synthesis: Reduces reaction time and improves yield (up to 78% purity) .
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Catalytic Systems: Palladium-based catalysts enhance coupling efficiency in benzylation steps .
Biological Activity and Mechanisms
Kinase Inhibition
Structural analogs, such as thiazolopyrimidinones, demonstrate potent kinase inhibitory activity (IC₅₀ = 12–50 nM) . The triazolopyrimidine core likely binds to ATP pockets in kinases (e.g., EGFR, VEGFR), while the fluorobenzyl group stabilizes hydrophobic interactions .
Cytotoxicity Screening
Preliminary assays on cancer cell lines (MCF-7, A549) show moderate activity (IC₅₀ = 25–50 µM), suggesting selectivity for kinase targets over general cytotoxicity .
Pharmacological Profile
ADMET Predictions
Target Engagement
Molecular docking studies suggest strong binding to EGFR (ΔG = −9.8 kcal/mol) and moderate affinity for PARP-1 (ΔG = −7.2 kcal/mol) .
Comparative Analysis with Analogues
| Compound | Target | IC₅₀ (nM) | Selectivity Index | Source |
|---|---|---|---|---|
| This compound | EGFR | 42 ± 3.1 | 12.5 (vs. PARP-1) | |
| 6-Chloro analog | VEGFR-2 | 18 ± 1.9 | 8.7 | |
| 4-Methoxy derivative | CYP51 (fungal) | 310 ± 28 | 4.2 |
The 4-fluorobenzyl group in this compound improves kinase selectivity over CYP450 isoforms compared to non-fluorinated analogs .
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